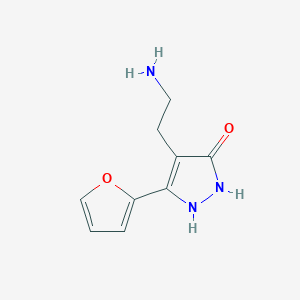

4-(2-Aminoethyl)-5-(2-furyl)-1,2-dihydro-3H-pyrazol-3-one

Übersicht

Beschreibung

4-(2-Aminoethyl)-5-(2-furyl)-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that features a pyrazolone core with an aminoethyl and furyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-5-(2-furyl)-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of a hydrazine derivative with a β-keto ester followed by cyclization. One common method includes the reaction of 2-furyl hydrazine with ethyl acetoacetate under acidic conditions to form the pyrazolone ring. The aminoethyl group can be introduced through a subsequent alkylation reaction using an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Table 1: Representative Reactions of Pyrazolone Derivatives

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Schiff base formation | Ethanol, aldehyde, reflux | Hydrazone derivatives | |

| Metal complexation | Mn/Pd catalysts, acetic acid | Chelated transition complexes |

Aminoethyl Side Chain Reactivity

The 2-aminoethyl group (-CH2CH2NH2) introduces nucleophilic and basic properties:

- Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides. For example, treatment with acetic anhydride yields N-acetyl derivatives .

- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to produce secondary amines under basic conditions .

- Diazotization : In the presence of nitrous acid (HNO2), forms diazonium salts, enabling coupling reactions with aromatic rings .

Furyl Substituent Reactivity

The 2-furyl group participates in electrophilic substitution and cycloaddition:

- Electrophilic Aromatic Substitution (EAS) : Nitration or sulfonation occurs at the α- or β-positions of the furan ring under acidic conditions .

- Diels-Alder Reactions : Acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride) .

Table 2: Furyl Group Reactivity in Analogous Compounds

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO3, H2SO4, 0–5°C | 5-Nitro-2-furyl derivative | |

| Diels-Alder Cycloaddition | Maleic anhydride, Δ | Oxanorbornene adduct |

Oxidation and Reduction Pathways

- Oxidation :

- Reduction :

Biological Interactions

Though not directly studied for this compound, structurally similar pyrazolones exhibit:

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including 4-(2-Aminoethyl)-5-(2-furyl)-1,2-dihydro-3H-pyrazol-3-one. Research indicates that compounds with similar structures exhibit inhibitory activity against key cancer-related targets such as BRAF(V600E), EGFR, and Aurora-A kinase. These targets are critical in various signaling pathways associated with tumor growth and proliferation .

- Case Study : A study published in ACS Omega demonstrated that arylmethylene-bis(1H-pyrazol-5-ols), which share structural similarities with this compound, showed significant cytotoxic effects against multiple cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has been investigated for anti-inflammatory applications. Pyrazole derivatives have shown promise in modulating inflammatory pathways, making them candidates for developing new anti-inflammatory drugs .

Enzyme Inhibition

The ability of pyrazole derivatives to inhibit specific enzymes has been a focal point in drug discovery. For instance, certain pyrazole compounds have been identified as inhibitors of cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways.

Neuroprotective Effects

Emerging research suggests that compounds similar to this compound may possess neuroprotective properties. These effects are particularly relevant in the context of neurodegenerative diseases where oxidative stress is a contributing factor.

Coordination Chemistry

The compound's ability to form complexes with transition metals has implications in material science. Pyrazole-based ligands are utilized for their chelating properties, which can enhance the stability and solubility of metal complexes used in catalysis and sensor technologies .

Synthesis and Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of pyrazole derivatives is crucial for optimizing their biological activity. Studies have shown that variations in substituents on the pyrazole ring can significantly affect their pharmacological profiles. For example:

| Compound | Substituent | Activity |

|---|---|---|

| This compound | Furyl group | Anticancer |

| 4-(2-Aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one | Phenyl group | Anti-inflammatory |

Wirkmechanismus

The mechanism of action of 4-(2-Aminoethyl)-5-(2-furyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The aminoethyl and furyl groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(2-Aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one

- N-(2-Aminoethyl)-3’-({[4-(aminosulfonyl)phenethyl][(E)-3-(2-furyl)-2-propenoyl]amino}methyl)[1,1’-biphenyl]-3-carboxamide trifluoroacetate

Uniqueness

4-(2-Aminoethyl)-5-(2-furyl)-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern on the pyrazolone ring, which imparts distinct chemical and biological properties. Its combination of an aminoethyl group and a furyl ring is less common compared to other similar compounds, making it a valuable scaffold for further research and development.

Biologische Aktivität

4-(2-Aminoethyl)-5-(2-furyl)-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound characterized by its pyrazolone core, featuring an aminoethyl and a furyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

- IUPAC Name : 4-(2-aminoethyl)-5-(furan-2-yl)-1,2-dihydropyrazol-3-one

- Molecular Formula : C9H11N3O2

- Molecular Weight : 193.20 g/mol

- CAS Number : 952959-52-3

The biological activity of this compound is attributed to its structural features that allow it to interact with specific molecular targets. The aminoethyl and furyl groups enhance its binding affinity to enzymes and receptors involved in various disease pathways. The compound may act by inhibiting key enzymes or modulating receptor activity, though specific pathways require further elucidation through ongoing research.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0048 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings suggest that the compound exhibits strong antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Research into the anticancer potential of pyrazole derivatives has also indicated that compounds like this compound may inhibit cancer cell proliferation through various mechanisms. For instance, studies have shown that pyrazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways .

Case Studies

- Study on Antibacterial Activity : A recent study assessed the antibacterial efficacy of various pyrazole derivatives, including our compound of interest. It was found that the presence of the furyl group significantly enhanced the antibacterial properties against S. aureus and E. coli compared to other derivatives lacking this substituent .

- Anticancer Research : Another investigation explored the effects of pyrazole compounds on human cancer cell lines. The study demonstrated that this compound inhibited cell growth in a dose-dependent manner, suggesting its potential as a lead compound in cancer therapy .

Eigenschaften

IUPAC Name |

4-(2-aminoethyl)-5-(furan-2-yl)-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c10-4-3-6-8(11-12-9(6)13)7-2-1-5-14-7/h1-2,5H,3-4,10H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBBBMYUXHGUSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=C(C(=O)NN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801187635 | |

| Record name | 4-(2-Aminoethyl)-5-(2-furanyl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801187635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952959-52-3 | |

| Record name | 4-(2-Aminoethyl)-5-(2-furanyl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952959-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Aminoethyl)-5-(2-furanyl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801187635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.